Comparative pKa: Quantifying the Electronic Impact of the 2-Methyl-3-OCF3 Substitution Pattern
The predicted pKa of 2-Methyl-3-(trifluoromethoxy)aniline is 3.22±0.10 [1]. This value is substantially lower than that of unsubstituted aniline (pKa ≈ 4.6), highlighting the strong electron-withdrawing effect of the trifluoromethoxy group and its quantitative impact on the amine's basicity. This distinct pKa is a critical parameter for optimizing reaction conditions in synthetic protocols.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.22±0.10 |
| Comparator Or Baseline | Unsubstituted aniline (pKa ≈ 4.6) |
| Quantified Difference | Decreased basicity by ~1.38 log units |
| Conditions | Predicted value based on chemical structure |
Why This Matters
The lower pKa confirms a significantly weaker base, directly impacting purification strategies (e.g., acid/base extraction) and the choice of optimal conditions for amine-involving reactions like amide bond formations or nucleophilic substitutions.
- [1] ChemicalBook. (n.d.). 2-Methyl-3-(trifluoromethoxy)aniline. View Source
